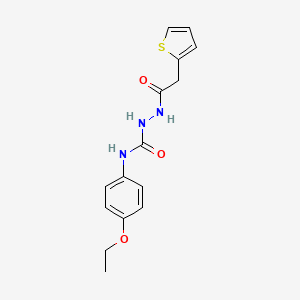
N-2-biphenylyl-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-(2-nitrophenyl)acetamide, also known as BINA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BINA is a potent and selective inhibitor of protein kinase C (PKC), which is a family of enzymes that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, and its dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to selectively inhibit PKC alpha and beta isoforms, which are involved in cell proliferation and survival. Therefore, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been used to investigate the role of PKC in cancer cell growth and survival, as well as in the regulation of insulin secretion in pancreatic beta cells.
作用機序
N-2-biphenylyl-2-(2-nitrophenyl)acetamide works by binding to the catalytic domain of PKC alpha and beta isoforms, which prevents the activation of the enzyme by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by PKC, such as the MAPK/ERK pathway and the PI3K/Akt pathway. The inhibition of these pathways leads to a decrease in cell proliferation and survival, which is the basis for the anti-cancer and anti-diabetic effects of N-2-biphenylyl-2-(2-nitrophenyl)acetamide.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-(2-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the regulation of insulin secretion in pancreatic beta cells, and the improvement of glucose tolerance in animal models of diabetes. N-2-biphenylyl-2-(2-nitrophenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The main advantage of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide in lab experiments is its selectivity for PKC alpha and beta isoforms, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. However, the main limitation of using N-2-biphenylyl-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-2-biphenylyl-2-(2-nitrophenyl)acetamide has a relatively short half-life in vivo, which may limit its effectiveness in certain animal models.
将来の方向性
There are several future directions for the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in scientific research. One direction is the development of more potent and selective inhibitors of PKC, which may have greater therapeutic potential in the treatment of various diseases. Another direction is the investigation of the role of PKC in other cellular processes, such as autophagy and apoptosis, which may provide new insights into the mechanisms of cell death and survival. Finally, the use of N-2-biphenylyl-2-(2-nitrophenyl)acetamide in combination with other drugs may provide synergistic effects in the treatment of cancer and other diseases.
合成法
The synthesis of N-2-biphenylyl-2-(2-nitrophenyl)acetamide involves a series of chemical reactions, starting from the reaction between 2-nitrobenzyl bromide and biphenyl in the presence of a base to form 2-(2-nitrophenyl)biphenyl. The resulting compound is then reacted with acetic anhydride in the presence of a catalyst to form N-2-biphenylyl-2-(2-nitrophenyl)acetamide. The overall yield of the synthesis process is around 30%, and the purity of the final product can be achieved by recrystallization.
特性
IUPAC Name |
2-(2-nitrophenyl)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(14-16-10-4-7-13-19(16)22(24)25)21-18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYYYVVCJNYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(3-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5822305.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)




![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)

![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)